molecular formula C10H18O2 B12655869 2-Methylhexyl acrylate CAS No. 45019-22-5

2-Methylhexyl acrylate

Cat. No.: B12655869
CAS No.: 45019-22-5
M. Wt: 170.25 g/mol
InChI Key: LWZNQGJGMBRAII-UHFFFAOYSA-N
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Description

2-Methylhexyl acrylate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their versatility in various industrial applications. This compound is a colorless liquid with a characteristic odor and is primarily used in the production of polymers and copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhexyl acrylate can be synthesized through the esterification of acrylic acid with 2-methylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or methanesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves reactive distillation, where the esterification reaction and the separation of the product occur simultaneously. This method enhances the efficiency of the process and ensures a high yield of the desired ester. Hydroquinone is commonly added as a polymerization inhibitor to prevent unwanted polymerization during the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylhexyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize readily in the presence of initiators such as peroxides, heat, or light.

    Addition Reactions: The double bond in the acrylate group allows for addition reactions with various nucleophiles and electrophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).

    Addition Reactions: Typically involve reagents such as halogens, hydrogen halides, or other electrophiles.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

2-Methylhexyl acrylate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of 2-Methylhexyl acrylate involves its ability to undergo polymerization. The double bond in the acrylate group is highly reactive and can form long polymer chains in the presence of initiators. This polymerization process is the basis for its use in the production of various polymeric materials. The molecular targets and pathways involved in its action are primarily related to the formation of covalent bonds between monomer units, leading to the creation of high molecular weight polymers .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl acrylate
  • Butyl acrylate
  • Methyl acrylate
  • Ethyl acrylate

Comparison

2-Methylhexyl acrylate is similar to other acrylates in its ability to undergo polymerization and form high molecular weight polymers. it is unique in its specific alkyl group, which imparts distinct properties such as flexibility, hydrophobicity, and lower glass transition temperature. These properties make it particularly suitable for applications requiring flexible and durable polymeric materials .

Properties

CAS No.

45019-22-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-methylhexyl prop-2-enoate

InChI

InChI=1S/C10H18O2/c1-4-6-7-9(3)8-12-10(11)5-2/h5,9H,2,4,6-8H2,1,3H3

InChI Key

LWZNQGJGMBRAII-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)COC(=O)C=C

Origin of Product

United States

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